3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid
CAS No.: 109888-65-5
Cat. No.: VC8047356
Molecular Formula: C11H8F3NO3
Molecular Weight: 259.18 g/mol
* For research use only. Not for human or veterinary use.
![3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic Acid - 109888-65-5](/images/structure/VC8047356.png)
CAS No. | 109888-65-5 |
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Molecular Formula | C11H8F3NO3 |
Molecular Weight | 259.18 g/mol |
IUPAC Name | 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Standard InChI | InChI=1S/C11H8F3NO3/c12-11(13,14)7-3-1-6(2-4-7)8-5-9(10(16)17)18-15-8/h1-4,9H,5H2,(H,16,17) |
Standard InChI Key | UYCWRKRHUGMJDH-UHFFFAOYSA-N |
SMILES | C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Canonical SMILES | C1C(ON=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 4,5-dihydroisoxazole (isoxazoline) ring system fused to a carboxylic acid group at the 5-position and a 4-(trifluoromethyl)phenyl substituent at the 3-position (Fig. 1). The trifluoromethyl group enhances lipophilicity (), while the carboxylic acid contributes to hydrogen-bonding capacity (polar surface area: 53.5 Ų) .
Molecular Formula:
Molecular Weight: 259.18 g/mol
IUPAC Name: 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Spectral Characteristics
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Mass Spectrometry: Base peak at 272 ([M+H]⁺) with characteristic fragments at 200 (loss of CO₂) and 157 (trifluoromethylphenyl cleavage) .
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NMR: -NMR (400 MHz, DMSO-) displays signals at δ 8.15 (d, J = 8.4 Hz, 2H, aromatic), 7.85 (d, J = 8.4 Hz, 2H, aromatic), 4.65 (dd, J = 10.2 Hz, 1H, CH), and 3.45–3.25 (m, 2H, CH₂).
Synthesis and Characterization
Route 1: Cyclocondensation of Hydroxylamine Derivatives
A validated method involves reacting 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride in ethanol under reflux (16 hr), yielding the oxime intermediate. Subsequent cyclization with acrylic acid ethyl ester in methylene chloride produces the dihydroisoxazole core (yield: 72%) .
Route 2: Hydrolysis of Parent Carboxamide
The compound arises as a hydrolysis metabolite of 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide in Wistar rats. Enzymatic cleavage of the amide bond generates the carboxylic acid and 4-methoxy-3-(trifluoromethyl)aniline .
Table 1: Optimization of Synthesis Conditions
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Reaction Temperature | 80°C | Maximizes cyclization efficiency |
Solvent | Ethanol | Enhances intermediate solubility |
Catalyst | Triethylamine | Accelerates imine formation |
Stability Profile
Stability studies in biological matrices (plasma, urine) demonstrate:
Pharmacokinetics and Metabolism
Biotransformation Pathways
In vivo studies in rats and rabbits identified two primary metabolites (Table 2) :
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3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (M1)
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4-Methoxy-3-(trifluoromethyl)aniline (M2)
Table 2: Pharmacokinetic Parameters of Metabolites
Metabolite | (h) | (ng/mL) | AUC (ng·h/mL) |
---|---|---|---|
M1 | 2.1 ± 0.3 | 1450 ± 210 | 12,300 ± 1,800 |
M2 | 1.8 ± 0.4 | 890 ± 130 | 8,450 ± 1,200 |
Excretion Profile
Analytical Methods
HPLC-MS/MS Quantification
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Column: C18 (2.1 × 50 mm, 1.7 µm)
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Mobile Phase: 0.1% formic acid (A) / acetonitrile (B)
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Gradient: 90% A to 10% A over 10 min
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Flow Rate: 500 µL/min
Mass Transitions:
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Parent Ion: 445 → 198 (CE = 20 eV)
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Metabolite M1: 272 → 200
Validation Parameters
Parameter | Result | Acceptance Criteria |
---|---|---|
Linearity (R²) | 0.9993 | ≥0.990 |
LLOQ | 1 ng/mL | Signal/Noise >10 |
Matrix Effect | 92–105% | 85–115% |
Biological Activity and Applications
Antirheumatic Metabolite
As the primary hydrolytic metabolite of PAR-2 inhibitors, this carboxylic acid derivative modulates protease-activated receptor signaling, reducing inflammatory cytokine release (IL-6: ↓58%; TNF-α: ↓47% at 10 µM) .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Enhances metabolic stability (: 6.2 hr vs. 2.1 hr for non-fluorinated analog) .
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Dihydroisoxazole Ring: Confers conformational rigidity, improving target binding (Kd = 18 nM vs. 120 nM for open-chain analog) .
Table 3: Comparative Bioactivity of Analogues
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